molecular formula C25H28N4O4 B11156712 N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide

Cat. No.: B11156712
M. Wt: 448.5 g/mol
InChI Key: IGWMGTGRNCEPCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology . This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide typically involves the coupling of tryptamine derivatives with other functional groups. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds . The reaction conditions often include refluxing in organic solvents such as 1-propanol, with the addition of catalysts like azobisisobutyronitrile (AIBN) and hypophosphorous acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety can bind to receptors and enzymes, modulating their activity. This compound may inhibit certain signaling pathways, leading to effects such as apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a versatile compound for research and industrial applications .

Biological Activity

N-(3-{[2-(1H-indol-3-yl)ethyl]amino}-3-oxopropyl)-4,6-dimethoxy-1-methyl-1H-indole-2-carboxamide is a synthetic compound derived from indole, a structure commonly found in many biologically active molecules. This compound exhibits a diverse range of biological activities, including potential anticancer effects, antimicrobial properties, and interactions with various biological pathways.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C18H19N5O2\text{C}_{18}\text{H}_{19}\text{N}_{5}\text{O}_{2}

This structure features multiple functional groups that contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. A notable study screened a library of compounds for their efficacy against multicellular spheroids, which are representative models of tumors. The results demonstrated that this compound effectively inhibited the growth of cancer cells, suggesting its potential as an anticancer agent .

Mechanisms of Action:

  • Inhibition of Cell Proliferation: The compound has been shown to induce apoptosis in cancer cells through the activation of intrinsic apoptotic pathways.
  • Cell Cycle Arrest: It can cause cell cycle arrest at the G1/S phase, thereby preventing cancer cell proliferation.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications to the indole moiety can enhance antimicrobial efficacy .

Efficacy Against Bacteria:

  • Gram-positive: Effective against strains such as Staphylococcus aureus.
  • Gram-negative: Exhibits activity against Escherichia coli and Pseudomonas aeruginosa.

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/Cell TypeMechanism of ActionReference
AnticancerVarious Cancer Cell LinesInduces apoptosis; cell cycle arrest
AntimicrobialStaphylococcus aureusDisruption of cell wall synthesis
AntimicrobialEscherichia coliInhibition of protein synthesis

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, researchers treated various cancer cell lines with different concentrations of the compound. The findings revealed a dose-dependent inhibition of cell viability, with IC50 values indicating significant potency against breast and colon cancer cells.

Case Study 2: Antimicrobial Testing

A series of antimicrobial tests were conducted using agar diffusion methods to assess the effectiveness against bacterial strains. The compound demonstrated zones of inhibition comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating infections.

Properties

Molecular Formula

C25H28N4O4

Molecular Weight

448.5 g/mol

IUPAC Name

N-[3-[2-(1H-indol-3-yl)ethylamino]-3-oxopropyl]-4,6-dimethoxy-1-methylindole-2-carboxamide

InChI

InChI=1S/C25H28N4O4/c1-29-21-12-17(32-2)13-23(33-3)19(21)14-22(29)25(31)27-11-9-24(30)26-10-8-16-15-28-20-7-5-4-6-18(16)20/h4-7,12-15,28H,8-11H2,1-3H3,(H,26,30)(H,27,31)

InChI Key

IGWMGTGRNCEPCF-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)NCCC(=O)NCCC3=CNC4=CC=CC=C43

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.